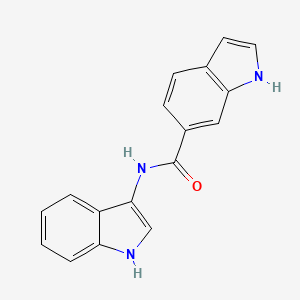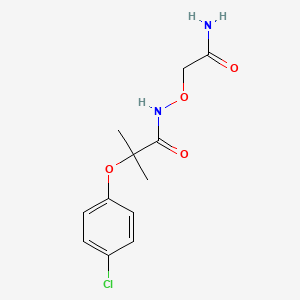
N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide, also known as AOCA, is a chemical compound that has been studied extensively in the field of medicinal chemistry. AOCA has been found to have a wide range of potential applications, including as an anticancer agent, an antiviral agent, and a treatment for neurological disorders. In
Mecanismo De Acción
The mechanism of action of N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in cells. Studies have shown that this compound can inhibit the activity of enzymes such as histone deacetylases and DNA methyltransferases, which are involved in the regulation of gene expression. Additionally, this compound has been found to modulate the activity of certain signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, inhibit viral replication, and modulate gene expression. Additionally, this compound has been found to have antioxidant properties, which may contribute to its potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide in lab experiments is its potential as a multi-targeted agent, with the ability to affect multiple pathways and processes in cells. Additionally, this compound has been found to have low toxicity in animal studies, which may make it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are several potential future directions for research on N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide. One area of interest is its potential use in combination with other anticancer agents, to enhance their effectiveness and reduce side effects. Additionally, further research is needed to better understand the mechanism of action of this compound, and to identify its specific targets in cells. Finally, studies are needed to evaluate the safety and efficacy of this compound in animal models and in clinical trials, in order to determine its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide can be synthesized through a multistep process involving the reaction of cyclopropanecarboxylic acid with hydroxylamine hydrochloride, followed by the reaction of the resulting product with ethyl chloroformate and then with 2-aminoacetaldehyde diethyl acetal. The final product is then purified through recrystallization to obtain this compound in its pure form.
Aplicaciones Científicas De Investigación
N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide has been studied for its potential applications in the treatment of various diseases. It has been found to have anticancer properties, with studies showing that it can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been studied for its antiviral properties, with research suggesting that it can inhibit the replication of certain viruses, including the herpes simplex virus. Additionally, this compound has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c7-5(9)3-11-8-6(10)4-1-2-4/h4H,1-3H2,(H2,7,9)(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBKQLXYQJDQSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NOCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methyl-N-[2-(1,3,5-trimethylpyrazol-4-yl)ethyl]-1,3-oxazole-2-carboxamide](/img/structure/B6641976.png)
![cis-Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6641979.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2,4-dimethylfuran-3-carboxamide](/img/structure/B6641985.png)





![2-[[2-(2-Fluorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642041.png)

![2-[[2-(4-Fluorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642055.png)
![2-[[2-(4-Bromophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642059.png)
